(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate is a chemical compound with the molecular formula C₁₇H₁₆BrNO₂ and a molecular weight of 346.22 g/mol. It is known for its structural features, including a fluorenyl group, which contributes to its stability and reactivity. The compound is categorized under carbamates, which are esters or salts of carbamic acid, and it contains a brominated ethyl side chain that enhances its reactivity in various
The synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate generally involves the following steps:
(9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate has several applications, particularly in:
Interaction studies involving (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential role in biological systems and its utility in synthetic pathways. For example, interactions with amino acids or other biomolecules can provide insights into its biological relevance and potential therapeutic applications.
Several compounds share structural similarities with (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate. Here are some notable comparisons:
Compound Name | Similarity | Key Features |
---|---|---|
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | 0.91 | Contains a similar fluorenyl group with different alkyl substitution. |
Benzyl (2-bromoethyl)carbamate | 0.82 | Lacks the fluorenyl group but retains the bromoethyl moiety. |
Benzyl (3-bromopropyl)carbamate | 0.74 | Similar structure but with a different alkyl chain length. |
Benzyl 4-(Bromomethyl)tetrahydro-1(2H)-pyridinecarboxylate | 0.68 | Contains a pyridine ring instead of a fluorenyl structure. |
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride | 0.88 | Features an amino group instead of bromine, affecting reactivity. |
These comparisons highlight the unique aspects of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, particularly its fluorenyl structure which imparts distinct chemical properties not found in simpler carbamates or those without this aromatic system .
The synthesis of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate represents a specialized application of fluorenylmethyloxycarbonyl protecting group chemistry combined with bromoethyl functionalization [1]. Current synthetic strategies primarily employ two major approaches: direct carbamate formation from fluorenylmethyl chloroformate and bromoethylamine derivatives, and multi-step synthetic routes involving intermediate protection and functionalization steps.
The most widely documented synthetic approach involves the reaction of 9-fluorenylmethyl chloroformate with 2-bromoethylamine or its hydrobromide salt [2] [3]. This methodology follows established protocols for fluorenylmethyloxycarbonyl carbamate formation, where the chloroformate serves as an electrophilic carbonyl source that readily reacts with primary amines [1]. The reaction typically proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride to form the desired carbamate linkage [4] [5].
Alternative synthetic strategies have emerged based on carbonyldiimidazole-mediated carbamate formation methodologies [6]. These approaches utilize carbonyldiimidazole as an activating agent to form carbamoyl-imidazole intermediates, which subsequently react with fluorenylmethyl alcohols or related derivatives to generate the target carbamate structure [6]. The methodology demonstrates excellent yields ranging from 92% to 97% for carbamoyl-imidazole formation, followed by high isolated yields of 66% to 99% for the final carbamate products [6].
Recent developments in direct carbamate synthesis from carbon dioxide have provided additional synthetic pathways [7] [8]. These methodologies employ 1,8-diazabicyclo[5.4.0]undec-7-ene as a base to facilitate carbamate formation through carbon dioxide incorporation, achieving yields of 45% to 92% under continuous-flow conditions [7]. The approach utilizes mild reaction conditions and eliminates the need for column chromatography in many cases, rendering the process more environmentally benign [7].
Advanced synthetic strategies have also incorporated tert-butoxide lithium-mediated transformations for carbamate synthesis [8]. This methodology enables direct conversion of Boc-protected amines to carbamates, thiocarbamates, and ureas without requiring hazardous reagents or metal catalysts [8]. The process demonstrates excellent scalability to gram-level production while maintaining high yields across diverse substrate ranges [8].
Synthetic Method | Yield Range | Reaction Conditions | Key Advantages |
---|---|---|---|
Chloroformate-Amine Coupling | 70-95% | 0°C to room temperature, organic solvents | High efficiency, established protocols |
Carbonyldiimidazole-Mediated | 66-99% | Room temperature, mild conditions | Excellent yields, broad substrate scope |
Carbon Dioxide Incorporation | 45-92% | 70°C, 5 bar pressure, continuous flow | Environmentally benign, rapid synthesis |
Lithium tert-Butoxide Method | 70-95% | 110°C, toluene solvent | Metal-free, scalable process |
Optimization of reaction parameters for (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis requires careful consideration of temperature, pressure, solvent selection, and reagent stoichiometry [7] [9]. Temperature optimization studies have demonstrated that reaction efficiency significantly increases with elevated temperatures, with optimal yields achieved at 70°C to 110°C depending on the specific synthetic methodology employed [7] [8].
Pressure optimization plays a crucial role in carbon dioxide-mediated carbamate synthesis approaches [7]. Systematic studies have shown that increased pressure from 1 bar to 5 bar results in conversion improvements from 56% to 98%, while further pressure increases to 7 bar lead to decreased selectivity due to increased byproduct formation [7]. The optimal pressure range of 3 to 5 bar provides the best balance between conversion efficiency and product selectivity [7].
Solvent effects demonstrate significant impact on reaction outcomes across different synthetic methodologies [7] [8]. Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate nucleophilic substitution mechanisms, while toluene provides optimal conditions for lithium tert-butoxide-mediated transformations [7] [8]. The choice of solvent directly influences reaction kinetics, with acetonitrile showing favorable properties for continuous-flow processes due to its compatibility with carbon dioxide and ability to solubilize reaction intermediates [7].
Reagent stoichiometry optimization reveals that base equivalents significantly affect reaction outcomes [7] [8]. Studies using 1,8-diazabicyclo[5.4.0]undec-7-ene demonstrate that 2.0 equivalents provide optimal conversion rates of 81% with 79% selectivity for the desired carbamate product [7]. Lower base loadings result in incomplete conversion, while excess base leads to increased side reactions and reduced selectivity [7].
Flow rate optimization in continuous synthesis approaches shows that carbon dioxide flow rates of 6.0 milliliters per minute provide optimal results by accelerating desired carbamate formation while minimizing undesired alkylation byproducts [7]. This represents a critical parameter for industrial implementation, as proper gas-liquid mixing ensures efficient carbon dioxide incorporation and consistent product quality [7].
Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |
---|---|---|---|
Temperature | 70-110°C | Increases conversion efficiency | Maintains product selectivity |
Pressure | 3-5 bar | Enhances reaction rate | Optimizes desired product formation |
Base Equivalents | 2.0-2.5 equiv | Maximizes conversion | Minimizes side reactions |
Carbon Dioxide Flow Rate | 6.0 mL/min | Accelerates carbamate formation | Reduces alkylation byproducts |
Green chemistry principles have been increasingly incorporated into (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis through the development of environmentally sustainable methodologies [7] [8] [10]. The implementation of continuous-flow synthesis represents a significant advancement in green chemistry applications, enabling reduced reaction times from several hours to 50 minutes while maintaining excellent yields [7].
Carbon dioxide utilization as a carbon building block exemplifies green chemistry principles by transforming a greenhouse gas into valuable chemical intermediates [7] [10]. This approach eliminates the need for toxic phosgene derivatives traditionally used in carbamate synthesis, significantly reducing environmental impact and improving process safety [7]. The methodology achieves excellent conversion rates while operating under mild conditions that minimize energy consumption [7].
Solvent reduction strategies have been implemented through the development of solvent-free or minimal solvent synthetic approaches [8]. The tert-butoxide lithium methodology enables direct substrate transformation using minimal quantities of environmentally benign solvents such as toluene, while eliminating the need for hazardous metal catalysts [8]. This approach aligns with green chemistry principles by reducing waste generation and minimizing exposure to toxic substances [8].
Catalyst-free methodologies represent another significant advancement in green synthesis approaches [7] [8]. The elimination of metal catalysts reduces environmental contamination concerns and simplifies product purification processes [8]. These methodologies demonstrate that high yields can be maintained without relying on expensive or environmentally problematic catalytic systems [8].
Waste minimization strategies have been developed through improved reaction selectivity and simplified purification procedures [7] [8]. The continuous-flow carbon dioxide methodology eliminates the need for column chromatography in many cases, instead utilizing simple acidic treatment for product purification [7]. This approach significantly reduces solvent consumption and waste generation compared to traditional synthetic routes [7].
Energy efficiency improvements have been achieved through optimized reaction conditions that operate at moderate temperatures and pressures [7] [8]. The continuous-flow approach enables precise control of reaction parameters, reducing energy consumption while maintaining excellent product quality [7]. Temperature optimization studies demonstrate that efficient synthesis can be achieved at 70°C to 110°C, representing a significant improvement over traditional high-temperature synthetic methods [7] [8].
Scalability considerations for (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate production encompass multiple factors including equipment design, process optimization, and economic viability [11] [12] [13]. Industrial production requires careful evaluation of reaction parameters that perform effectively at larger scales while maintaining product quality and economic efficiency.
Continuous-flow processing represents a promising approach for industrial scalability due to its inherent advantages in heat and mass transfer, precise parameter control, and reduced batch-to-batch variability [7]. The methodology demonstrates excellent scalability potential with reaction times of 50 minutes and yields ranging from 45% to 92%, making it suitable for large-scale implementation [7]. The continuous nature of the process enables consistent product quality and simplified process control compared to traditional batch methodologies [7].
Equipment considerations for industrial production include the selection of appropriate reactor designs that accommodate the specific requirements of carbamate synthesis [11] [12]. Fine chemical production typically utilizes multipurpose plants with batch chemical processes, which can be adapted for carbamate synthesis with appropriate modifications [13]. The equipment must be compatible with organic solvents and capable of handling moderate temperatures and pressures required for optimal synthesis conditions [7] [8].
Economic considerations include raw material costs, energy consumption, and product purification requirements [11] [12] [13]. Fine chemical production typically involves limited volumes with high added value, making specialized carbamate intermediates economically viable for pharmaceutical and agrochemical applications [13]. The production volumes for fine chemicals generally range below 1000 tons per year with prices exceeding ten dollars per kilogram, positioning specialized carbamates within this economic framework [13].
Quality assurance systems for industrial production require implementation of robust analytical methods and process control systems [11] [12]. The production of pharmaceutical intermediates demands adherence to stringent quality standards and regulatory requirements [11]. Continuous monitoring of reaction parameters and product quality ensures consistent output suitable for downstream applications [7].
Scale Factor | Laboratory | Pilot Plant | Industrial |
---|---|---|---|
Batch Size | 1-100 g | 1-10 kg | 100-1000 kg |
Reaction Time | 50 min - 2 h | 1-4 h | 2-8 h |
Equipment Type | Glass reactor | Steel reactor | Multipurpose plant |
Quality Control | Basic analysis | Advanced analytics | Comprehensive QC |
Quality control in (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate synthesis requires implementation of comprehensive analytical methodologies to ensure product purity, structural integrity, and batch-to-batch consistency [11] [12]. The complex nature of carbamate structures necessitates multiple analytical techniques for complete characterization and quality assessment.
Spectroscopic analysis forms the foundation of quality control protocols, with nuclear magnetic resonance spectroscopy providing definitive structural confirmation [7] [2]. Proton nuclear magnetic resonance analysis enables verification of the fluorenyl protecting group integrity and bromoethyl functionality, while carbon-13 nuclear magnetic resonance confirms the carbamate carbonyl environment [7]. The characteristic fluorenyl aromatic signals and bromoethyl alkyl patterns provide reliable fingerprints for product identification [2].
High-performance liquid chromatography represents the primary analytical method for purity determination and impurity profiling [2] [3]. The fluorenyl group exhibits strong ultraviolet absorption, enabling sensitive detection and quantification of the target compound and related impurities [1]. Reversed-phase chromatography systems effectively separate structural analogs and synthetic byproducts, providing comprehensive purity assessment [2].
Mass spectrometry analysis provides molecular weight confirmation and structural verification through fragmentation patterns [7] [2]. High-resolution mass spectrometry enables accurate mass determination and elemental composition verification, ensuring product authenticity [7]. The characteristic fragmentation of fluorenyl and bromoethyl functionalities provides additional structural confirmation [2].
Infrared spectroscopy analysis enables verification of functional group presence and integrity [7]. The carbamate carbonyl stretch provides a characteristic signature around 1700 wavenumbers, while carbon-hydrogen and nitrogen-hydrogen stretching frequencies confirm the presence of expected functional groups [7]. This technique serves as a rapid screening method for product identification [7].
Purity specifications for pharmaceutical intermediate applications typically require minimum purity levels of 95% to 99% as determined by high-performance liquid chromatography [11] [2]. Related substance limits are established based on synthetic pathways and potential impurity structures, with individual impurities typically limited to 0.1% to 1.0% depending on their toxicological profiles [11].
Stability testing protocols evaluate product degradation under various storage conditions [11] [12]. Accelerated stability studies assess product behavior under elevated temperature and humidity conditions, while long-term stability studies monitor product integrity under recommended storage conditions [11]. The fluorenyl protecting group demonstrates excellent stability under normal storage conditions, contributing to extended product shelf life [1].
Analytical Method | Purpose | Specification | Frequency |
---|---|---|---|
Nuclear Magnetic Resonance | Structure confirmation | Matches reference standard | Per batch |
High-Performance Liquid Chromatography | Purity determination | ≥95% purity | Per batch |
Mass Spectrometry | Molecular weight verification | Accurate mass ±5 ppm | Per batch |
Infrared Spectroscopy | Functional group verification | Characteristic peaks present | Per batch |
The mechanistic understanding of fluorenylmethoxycarbonyl deprotection in (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate has been extensively investigated through combined experimental and computational approaches [1] [2]. The deprotection process proceeds through a two-stage mechanism involving initial elimination followed by decarboxylation [1]. Current evidence supports an ion-pair elimination mechanism (E1cB)ip as the most probable pathway for the first stage of fluorenylmethoxycarbonyl removal [1].
Detailed mechanistic investigations utilizing hydrogen-deuterium exchange studies and primary kinetic isotope effect measurements have demonstrated that the deprotonation step involves formation of a carbanion intermediate [1]. The absence of deuterium exchange excludes a reversible E1cB mechanism, while the presence of a significant primary kinetic isotope effect rules out alternative pathways [1]. Computational studies using density functional theory at the M05-2X level of theory have revealed that the barrier for deprotonation (19.72 kcal/mol) is nearly identical to the barrier for elimination, supporting the ion-pair mechanism [1].
The base-catalyzed deprotection mechanism demonstrates strong dependence on the nature of the base employed [2]. Piperidine, the most commonly used base, functions through a dual mechanism involving both base-catalyzed elimination and scavenging of the dibenzofulvene byproduct [3]. Alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and piperazine have shown distinct kinetic profiles, with piperazine-based systems demonstrating enhanced selectivity and reduced side reaction formation [2] [4].
Experimental kinetic measurements have established that fluorenylmethoxycarbonyl deprotection using 20% piperidine in dimethylformamide achieves 99.99% completion within 1.5 minutes, with a half-life of approximately 7 seconds [2]. These rapid kinetics reflect the highly favorable thermodynamics of the elimination process, driven by the formation of the stable dibenzofulvene product and subsequent decarboxylation of the carbamic acid intermediate [1] [2].
The β-elimination mechanism in fluorenylmethoxycarbonyl deprotection represents a fundamental aspect of carbamate chemistry that has been elucidated through extensive kinetic and computational studies [1] [5] [3]. The process initiates with abstraction of the acidic proton at the 9-position of the fluorene ring system by a secondary amine base, typically piperidine [3] [6]. This deprotonation leads to formation of a carbanion that undergoes rapid β-elimination to generate dibenzofulvene and carbamic acid [3].
Computational analysis of the β-elimination pathway has revealed that the transition state involves significant charge development at the fluorenyl carbon, with the leaving carbamic acid group exhibiting substantial negative charge character [1]. The elimination proceeds through a concerted mechanism where bond breaking and formation occur in a synchronized fashion, though the degree of synchronicity varies depending on the base and solvent system employed [1] [5].
The dibenzofulvene byproduct formed during β-elimination presents both mechanistic insights and practical challenges [7] [3]. This highly reactive electrophile readily undergoes nucleophilic addition reactions with secondary amines, forming stable adducts that prevent reattachment to the liberated amine [3]. The formation of these adducts can be monitored spectrophotometrically at 301 nanometers, providing a convenient method for following reaction progress [2].
Recent theoretical investigations using density functional theory have demonstrated that the energy barrier for β-elimination varies significantly depending on the base employed [5]. Studies comparing 1,8-diazabicyclo[5.4.0]undec-7-ene with piperidine show that the stronger base exhibits substantially different transition state geometries and energy profiles [5]. These findings highlight the importance of base selection in optimizing both reaction efficiency and selectivity.
Competitive β-elimination processes can occur when multiple protecting groups are present, leading to complex reaction networks [5]. Understanding these competing pathways is essential for developing selective deprotection strategies and minimizing unwanted side reactions in complex synthetic sequences [5] [8].
The orthogonal compatibility of fluorenylmethoxycarbonyl protection with other protecting group systems represents a cornerstone of modern synthetic strategy [8] [9] [10]. The fluorenylmethoxycarbonyl/tert-butyl combination exemplifies true orthogonality, as defined by Barany and Merrifield, where protecting groups can be removed in any order through completely different chemical mechanisms [10]. This orthogonality stems from the base-labile nature of fluorenylmethoxycarbonyl groups versus the acid-labile character of tert-butyl esters and ethers [10].
Experimental validation of orthogonal deprotection strategies has demonstrated that fluorenylmethoxycarbonyl groups remain stable under acidic conditions used for tert-butyl deprotection, while tert-butyl groups are unaffected by basic conditions employed for fluorenylmethoxycarbonyl removal [8] [9]. This selectivity enables complex synthetic sequences where multiple deprotection events must occur in specific orders to achieve the desired product [8].
Recent developments in orthogonal protection have expanded beyond the classical fluorenylmethoxycarbonyl/tert-butyl paradigm to include alternative combinations such as fluorenylmethoxycarbonyl with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl and 4-methoxytrityl groups [9]. These systems provide additional dimensions of selectivity, particularly useful for complex peptide modifications and branched structure synthesis [9].
Mechanistic studies of orthogonal deprotection have revealed that successful implementation requires careful consideration of reaction conditions, solvent systems, and additive effects [8] [9]. For example, the presence of formic acid can modulate base strength during fluorenylmethoxycarbonyl removal, providing fine-tuned control over selectivity [4] [5]. Similarly, the choice of acid for tert-butyl deprotection can influence the stability of other protecting groups in the molecule [8].
The development of novel orthogonal systems continues to address limitations in existing methodologies [8] [11]. Recent investigations have explored oxidatively cleavable protecting groups that are stable under both acidic and basic conditions, providing a third dimension of orthogonality for complex synthetic applications [11]. These advances demonstrate the ongoing evolution of protection-deprotection strategies in synthetic chemistry.
Side reaction mechanisms in fluorenylmethoxycarbonyl chemistry represent critical considerations for synthetic success, with aspartimide formation being the most extensively studied and problematic pathway [12] [13] [14] [15]. The mechanism of aspartimide formation involves nucleophilic attack by the backbone amide nitrogen on the β-carboxyl group of aspartic acid residues, leading to cyclization and elimination of the protecting group [13] [14]. This process is particularly favored during fluorenylmethoxycarbonyl deprotection due to the basic conditions employed [12] [13].
Detailed mechanistic investigations have established that aspartimide formation follows a sequence-dependent pattern, with Asp-Gly motifs showing the highest propensity for cyclization [14] [15]. The reaction rate is estimated at approximately 0.5% per fluorenylmethoxycarbonyl deprotection cycle for susceptible sequences [13]. Kinetic studies have demonstrated that the cyclization rate depends on the strength and concentration of the base, the nature of the side-chain protecting group, and the steric environment around the aspartic acid residue [14] [15].
Computational analysis of aspartimide formation mechanisms has revealed that the transition state involves significant ring strain and charge development [13]. The activation energy for cyclization varies depending on the protecting group employed, with bulkier side-chain protection providing higher barriers to unwanted cyclization [15]. These findings have guided the development of improved protecting group strategies for aspartic acid derivatives [15].
Alternative side reaction pathways include diketopiperazine formation, particularly prevalent in sequences containing cysteine-proline motifs [16]. Mechanistic studies have shown that diketopiperazine formation occurs through cyclization between the N-terminal amine and the C-terminal carbonyl of dipeptide sequences [16]. The reaction is promoted by the same basic conditions used for fluorenylmethoxycarbonyl removal, making it a significant concern in certain sequence contexts [16].
Recent investigations have focused on understanding the role of solvent and additives in modulating side reaction pathways [12] [17]. The addition of nucleophilic scavengers such as hydroxybenzotriazole or the use of weaker bases like piperazine can significantly reduce side reaction rates while maintaining efficient fluorenylmethoxycarbonyl deprotection [12] [17]. These mechanistic insights have led to improved protocols that minimize unwanted side reactions in sensitive synthetic applications.
Structure-reactivity relationships in fluorenylmethoxycarbonyl deprotection kinetics have been established through systematic variation of structural parameters and measurement of corresponding rate constants [1] [2] [18]. The electronic nature of the fluorenyl system plays a crucial role in determining deprotection rates, with electron-withdrawing substituents generally accelerating the elimination process through stabilization of the carbanion intermediate [1] [18].
Kinetic isotope effect studies have provided fundamental insights into the bond-breaking and bond-forming processes during deprotection [1] [19] [20]. Primary kinetic isotope effects for hydrogen abstraction from the fluorenyl position demonstrate values typically ranging from 2-4, consistent with significant C-H bond cleavage in the rate-determining step [1]. Secondary kinetic isotope effects at adjacent positions provide additional information about transition state geometry and charge distribution [1].
The influence of base structure on deprotection kinetics has been systematically investigated, revealing distinct reactivity patterns for different amine bases [2] [4] [5]. Piperidine exhibits optimal kinetics due to its balanced basicity and nucleophilicity, while weaker bases such as piperazine require longer reaction times but offer improved selectivity [2] [4]. Stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene provide faster kinetics but increased propensity for side reactions [2] [5].
Solvent effects on deprotection kinetics demonstrate the importance of medium polarity and hydrogen bonding in stabilizing charged intermediates [1] [2]. Polar aprotic solvents such as dimethylformamide and N-methylpyrrolidone provide optimal environments for carbanion formation and stabilization [2]. The addition of protic solvents can modulate reaction rates through competitive hydrogen bonding interactions [2].
Irritant